N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex organic compound known for its unique structural features and significant applications in various scientific fields. The compound contains a trifluoromethyl group, a thienyl group, and a pyridine ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core, introduction of the trifluoromethyl group, and subsequent functionalization with the phenyl and thienyl groups. Common synthetic routes may include:
Formation of Thieno[3,2-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Trifluoromethyl Group: Radical trifluoromethylation is a common method, utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.
Functionalization with Phenyl and Thienyl Groups: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts and appropriate aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thienyl and pyridine rings may facilitate binding to specific receptors or proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide
- Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate
Uniqueness
N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide stands out due to its unique combination of structural features, including the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-phenyl-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2OS2/c20-19(21,22)11-9-14-16(23-10-11)15(13-7-4-8-26-13)17(27-14)18(25)24-12-5-2-1-3-6-12/h1-10H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPIJVBLUGSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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